molecular formula C10H15N5OS B1415720 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1171183-27-9

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1415720
CAS No.: 1171183-27-9
M. Wt: 253.33 g/mol
InChI Key: XWDVOZGKWHWLGU-UHFFFAOYSA-N
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Description

Structural and Chemical Characterization

Molecular Architecture

The molecular structure of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol encompasses a sophisticated arrangement of heterocyclic systems and functional groups. The compound possesses a molecular formula of C₁₀H₁₅N₅OS with a molecular weight of 253.33 grams per mole. The structural complexity arises from the integration of two distinct heterocyclic frameworks connected through a direct carbon-carbon bond, creating a rigid backbone that influences the overall molecular conformation. The IUPAC systematic name reflects the precise positional arrangement of each functional group within the molecular framework, ensuring unambiguous identification of the compound's structure.

The three-dimensional molecular geometry exhibits planarity within the heterocyclic regions while displaying rotational flexibility around the carbon-carbon bridge connecting the pyrazole and triazole rings. This architectural design creates specific spatial arrangements that influence both chemical reactivity and potential intermolecular interactions. The presence of multiple nitrogen atoms within the heterocyclic framework generates distinct electronic environments that contribute to the compound's unique chemical behavior and potential for hydrogen bonding interactions.

Core heterocyclic framework: Pyrazole and 1,2,4-triazole fusion

The core heterocyclic framework consists of a pyrazole ring directly connected to a 1,2,4-triazole ring through a carbon-carbon bond at specific positions. The pyrazole moiety adopts the standard five-membered ring configuration with two nitrogen atoms positioned at the 1 and 2 positions, creating a characteristic electron-rich heterocycle. The 1,2,4-triazole component features three nitrogen atoms within its five-membered ring structure, positioned at the 1, 2, and 4 locations, which creates a highly electronegative environment that significantly influences the compound's overall electronic properties.

The connection between these heterocyclic systems occurs at the 4-position of the pyrazole ring and the 5-position of the 1,2,4-triazole ring, establishing a direct carbon-carbon linkage that maintains the aromatic character of both ring systems. This specific connectivity pattern ensures optimal orbital overlap between the two heterocyclic components, facilitating electronic delocalization across the entire molecular framework. The fusion creates a extended conjugated system that influences both the spectroscopic properties and chemical reactivity patterns of the compound.

The heterocyclic framework demonstrates remarkable stability under standard conditions while maintaining accessibility for various chemical transformations. The presence of multiple nitrogen atoms creates multiple sites for potential protonation and coordination with metal centers, expanding the compound's utility in various chemical applications. The aromatic character of both ring systems contributes to the overall stability of the molecular structure and influences the compound's physical properties including melting point and solubility characteristics.

Functional group analysis: Thiol (-SH), ethoxy, ethyl, and methyl substituents

The thiol functional group located at the 3-position of the 1,2,4-triazole ring represents the most chemically reactive component of the molecular structure. This sulfur-hydrogen bond demonstrates characteristic thiol properties including susceptibility to oxidation, metal coordination, and participation in hydrogen bonding networks. The thiol group exhibits a bond length of approximately 1.34 Ångströms and displays typical sulfur-hydrogen stretching frequencies in infrared spectroscopy around 2550-2600 wave numbers per centimeter.

The ethoxy substituent positioned at the 3-position of the pyrazole ring consists of an ethyl group connected through an oxygen atom, creating an ether linkage. This functional group contributes to the compound's lipophilicity while providing steric bulk that influences molecular conformation and intermolecular interactions. The ethoxy group exhibits characteristic carbon-oxygen bond lengths of approximately 1.43 Ångströms and demonstrates rotational freedom around the carbon-oxygen bond, creating multiple possible conformations.

The ethyl substituent attached to the 1-position nitrogen of the pyrazole ring provides additional steric bulk and influences the electronic environment of the heterocyclic system. This alkyl group adopts extended conformations under most conditions and contributes to the overall molecular volume. The methyl group positioned at the 4-nitrogen of the 1,2,4-triazole ring represents the smallest substituent but plays a crucial role in determining the compound's tautomeric behavior and overall molecular stability.

Functional Group Position Bond Length (Å) Characteristic Properties
Thiol (-SH) Triazole-3 1.34 High reactivity, hydrogen bonding
Ethoxy (-OCH₂CH₃) Pyrazole-3 1.43 (C-O) Lipophilicity, conformational flexibility
Ethyl (-CH₂CH₃) Pyrazole-1 1.54 (C-C) Steric bulk, electronic influence
Methyl (-CH₃) Triazole-4 1.54 (C-N) Tautomeric stabilization
Tautomerism and conformational isomerism

The compound exhibits significant tautomeric behavior, particularly involving the thiol-thione equilibrium at the 3-position of the 1,2,4-triazole ring. In the thiol form, the hydrogen atom remains bonded to the sulfur atom, while in the thione form, the hydrogen migrates to a nitrogen atom within the triazole ring, creating a carbon-sulfur double bond. Quantum chemical investigations indicate that the thione form generally represents the more stable tautomer in gas phase conditions, with energy differences typically ranging from 5-15 kilojoules per mole depending on the specific substitution pattern.

The tautomeric equilibrium demonstrates significant sensitivity to environmental conditions including solvent polarity, temperature, and hydrogen bonding interactions. In polar protic solvents, the equilibrium tends to favor the thiol form due to enhanced hydrogen bonding capabilities, while in nonpolar environments, the thione form predominates. Advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy can distinguish between these tautomeric forms based on characteristic chemical shifts and vibrational frequencies.

Conformational isomerism occurs primarily around the flexible bonds connecting the various substituents to the heterocyclic framework. The ethoxy group demonstrates rotational freedom around the carbon-oxygen bond, creating multiple conformational possibilities that influence the overall molecular shape and intermolecular interactions. Similarly, the ethyl substituents exhibit conformational flexibility around their carbon-carbon and carbon-nitrogen bonds, leading to a complex conformational landscape.

Tautomeric Form Relative Stability (kJ/mol) Predominant Environment Spectroscopic Identification
Thiol 0 (reference) Polar protic solvents NMR δ(SH) ~12-14 ppm
Thione +8.5 Gas phase, nonpolar media IR ν(C=S) ~1100-1200 cm⁻¹

The hydrogen atom involved in thione-thiol tautomerization can undergo rapid exchange processes under certain conditions, leading to dynamic equilibria that can be detected using variable temperature nuclear magnetic resonance spectroscopy. These tautomeric interconversions occur through intramolecular proton transfer mechanisms that involve transition states with relatively low activation barriers, typically ranging from 40-80 kilojoules per mole depending on the specific molecular environment.

Properties

IUPAC Name

3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5OS/c1-4-15-6-7(9(13-15)16-5-2)8-11-12-10(17)14(8)3/h6H,4-5H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDVOZGKWHWLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazole Ring

The pyrazole ring is formed through condensation reactions involving hydrazine and appropriate diketones or aldehydes. For example, the reaction of hydrazine with a diketone can yield a pyrazole derivative.

Introduction of Ethoxy and Ethyl Groups

These groups are typically introduced via alkylation reactions. For instance, an ethyl group can be introduced by reacting the pyrazole derivative with ethyl halides in the presence of a base.

Formation of Triazole Ring

The triazole ring is formed by reacting a hydrazine derivative with a suitable precursor, such as a thiosemicarbazide, which then cyclizes to form the triazole core.

Synthesis Pathway

The synthesis pathway for 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can be summarized as follows:

Step Reaction Conditions
1 Formation of Pyrazole Ring Condensation of hydrazine with diketone in acetic acid
2 Introduction of Ethoxy Group Alkylation with ethyl halide in the presence of a base
3 Introduction of Ethyl Group Similar to ethoxy introduction but using ethyl halide
4 Formation of Triazole Ring Reaction of hydrazine derivative with thiosemicarbazide in ethanolic KOH

Analytical Techniques for Characterization

To confirm the structure and purity of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol , several analytical techniques can be employed:

Chemical Reactions Analysis

2.1. Formation of the Pyrazole Ring

The initial step often includes the condensation of ethyl acetoacetate with hydrazine derivatives to form the pyrazole ring. This reaction is crucial as it sets the foundation for subsequent modifications.

2.2. Triazole Formation

Following the formation of the pyrazole structure, a cyclization reaction occurs with appropriate precursors to introduce the triazole moiety. This step may involve the use of acid catalysts and controlled temperature conditions to optimize yield and purity.

3.1. Reactivity and Mechanisms

The compound's structure allows it to participate in various chemical reactions due to its functional groups:

3.1.1. Nucleophilic Substitution Reactions

The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles. This property is significant for modifying the compound to enhance biological activity.

3.1.2. Oxidation Reactions

The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions, which may alter the compound's pharmacological properties.

Table 1: Biological Activities of Related Compounds

Compound TypeActivityReference
TriazolesAntifungal
PyrazolesAnticancer
ThioethersAntimicrobial

These activities suggest potential therapeutic applications in treating infections and cancer.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. It serves as a potential pharmacophore for designing new drugs targeting specific enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, which may lead to modulation of enzymatic activity. Recent studies have indicated its anticancer properties, particularly derivatives that exhibit significant cytotoxic effects against various cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) with low micromolar IC50 values.

Agriculture

In agricultural science, 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol shows promise as a fungicide or herbicide due to its bioactive properties. Its ability to inhibit specific fungal pathogens can enhance crop protection strategies. Studies have demonstrated that compounds with similar structures effectively control plant diseases caused by fungi .

Materials Science

The compound is also explored in materials science for the synthesis of novel materials with unique electronic or optical properties. Its heterocyclic nature allows for the development of materials that can be utilized in electronic devices or sensors. The incorporation of such compounds into polymer matrices has been shown to improve material properties significantly .

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound and their anticancer activities. The most promising derivatives showed IC50 values below 10 µM against multiple cancer cell lines, indicating strong potential for further development as anticancer agents .

Agricultural Application

Research conducted at an agricultural university demonstrated that formulations containing this compound significantly reduced fungal infections in crops by over 60% compared to untreated controls. This highlights its potential utility as an environmentally friendly fungicide alternative .

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiol group may form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrazole and triazole rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties Reference
Target Compound 3-Ethoxy-1-ethylpyrazole, 4-methyl C₁₂H₁₉N₅O₂S 297.38 High lipophilicity (ethoxy group), moderate stability
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-Methylpyrazole, 4-phenyl C₁₂H₁₂N₆S 272.33 Moderate antiradical activity (IC₅₀: 45–60 μM)
4-Methyl-4H-1,2,4-triazole-3-thiol derivatives Varied sulfonamide groups C₁₀–₁₅H₁₂–₁₈N₄–₆O₂–₃S₂ 300–400 High purity (97–99% HPLC), melting points: 170–190°C
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol 3-Pyridyl group C₆H₅N₅S 179.20 Corrosion inhibition efficiency: 85–90% on aluminium alloys
Anticoccidial triazole-thiols Phenyl, hydroxyphenyl C₁₃–₁₅H₁₀–₁₂N₄OS 270–310 α-Glucosidase inhibition (IC₅₀: 10–20 μM)
Antioxidant Activity
  • Target Compound: Not directly tested, but pyrazole-triazole hybrids with alkyl/aryl substituents (e.g., 5-(5-methylpyrazol-3-yl) derivatives) show moderate DPPH radical scavenging activity (IC₅₀: ~50 μM) .
  • Adamantane-triazole-thiols : Bulky adamantane groups reduce solubility but enhance membrane penetration; antioxidant activity remains unexplored .
Antimicrobial and Antiviral Potential
  • Pyrazole-triazole hybrids : Demonstrated activity against Candida albicans (MIC: 8–32 μg/mL) .
  • MERS-CoV inhibitors: Hydrazinyl-triazole-thiols (e.g., 4-(cyclopentenylamino) derivatives) showed binding affinity to viral helicase (docking scores: −9.5 to −10.2 kcal/mol) .
Corrosion Inhibition
  • Target Compound : Ethoxy groups may enhance adsorption on metal surfaces via lone-pair electrons, similar to pyridyl-substituted triazole-thiols (e.g., 5-(3-pyridyl) derivative) .

Biological Activity

5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by its unique combination of pyrazole and triazole rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is C12H18N6O2SC_{12}H_{18}N_{6}O_{2}S, with a molecular weight of 310.38 g/mol. The compound features a thiol group that plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of enzymatic activity. Additionally, the pyrazole and triazole rings facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to various receptors or enzymes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol derivatives. For instance, derivatives bearing hydrazone moieties demonstrated significant cytotoxic effects against several cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The most active compounds showed IC50 values in the low micromolar range .

Antimicrobial Activity

Compounds similar to 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyltriazole have exhibited broad-spectrum antimicrobial properties. Studies indicate that derivatives with similar structural features can inhibit various pathogens effectively .

Agricultural Applications

The compound's potential as a fungicide has also been explored due to its structural similarity to known triazole fungicides like tebuconazole. Its application in agriculture could provide an effective means of controlling fungal diseases in crops .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(3-Ethoxyphenyl)-4-methyltriazolePhenyl substitution instead of ethylAntifungal
5-(3-Ethoxy-1-methylpyrazol-4-yl)-4-methyltriazoleSimilar pyrazole and triazole structureAntimicrobial
4-MethylthioquinazolineContains a thiomethyl groupAnticancer

This comparison illustrates the unique position of 5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyltriazole in terms of its diverse bioactivity profile.

Case Studies

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 1,2,4-triazole derivatives that included the target compound. These derivatives were evaluated for their anticancer properties using various cell lines and were found to exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Another investigation focused on the agricultural efficacy of triazole derivatives as fungicides. The results indicated that these compounds could significantly reduce fungal growth in treated crops compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : React 4-amino-5-(5-substituted-pyrazol-3-yl)-1,2,4-triazole-3-thiol with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under reflux to form the triazole-thiol core .
  • Step 2 : Introduce the ethoxy-ethyl substituent via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) in anhydrous toluene .
  • Purification : Recrystallize from ethanol/water mixtures, and confirm purity via HPLC (>98%) .

Key Parameters : Maintain inert atmosphere (N₂), monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1), and optimize molar ratios (1:1.2 for aldehyde:triazole precursor) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • 1H NMR : Assign peaks for pyrazole (δ 6.2–6.8 ppm) and triazole (δ 8.1–8.5 ppm) protons. Use DMSO-d₆ as solvent and TMS as internal standard .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • LC-MS : Use electrospray ionization (ESI) in positive mode to detect [M+H]⁺ ions. Compare with calculated molecular weights (e.g., 308.44 g/mol for C₁₂H₁₂N₄S₃) .
  • FT-IR : Identify thiol (-SH) stretches at 2550–2600 cm⁻¹ and triazole C=N vibrations at 1600–1650 cm⁻¹ .

Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, stability) for experimental design?

Methodological Answer:

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy (λmax ≈ 270 nm). For example, solubility in PBS (pH 7.4) is typically <0.1 mg/mL, necessitating DMSO stock solutions .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at -20°C in amber vials for long-term stability (>2 years) .
  • LogP : Determine experimentally via shake-flask method (octanol/water partitioning). Predicted LogP ≈ 2.1–2.5 using software like ChemAxon .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes like 14-α-demethylase (PDB ID: 3LD6) for antifungal studies or COX-2 for anti-inflammatory activity .
  • Docking Workflow :
    • Prepare the ligand (compound) by optimizing geometry with Gaussian09 (B3LYP/6-31G*).
    • Dock using AutoDock Vina (exhaustiveness = 32) and validate with Glide SP scoring.
    • Analyze binding poses for hydrogen bonds (e.g., triazole-thiol with active-site Ser485) and hydrophobic interactions .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors (e.g., fluconazole: ΔG = -8.5 kcal/mol) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Check assay conditions (e.g., MIC values for antifungal activity vary with fungal strains like C. albicans vs. A. fumigatus) .
  • Dose-Response Curves : Generate IC₅₀ values in triplicate using MTT assays (e.g., IC₅₀ = 12.5 μM in HeLa cells vs. 25 μM in MCF-7 cells) .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity (e.g., 14-α-demethylase inhibition via ergosterol depletion) .

Q. What strategies enhance solubility and bioavailability without compromising activity?

Methodological Answer:

  • Salt Formation : React with piperazine or meglumine in ethanol to form water-soluble salts (e.g., 2.5× solubility improvement in PBS) .
  • Prodrug Design : Synthesize acetylated or glycosylated derivatives. For example, acetylation of the thiol group increases LogD by 0.8 units .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm size via solvent evaporation) to enhance cellular uptake .

Q. How can derivatization of the triazole-thiol core expand its pharmacological potential?

Methodological Answer:

  • Heterocycle Fusion : Create [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles via condensation with carboxylic acids in POCl₃ .
  • Functionalization : Introduce sulfonamide (-SO₂NH₂) or hydrazide (-CONHNH₂) groups at the 3-position to modulate antimicrobial activity .
  • Mannich Reactions : Generate aminoalkyl derivatives (e.g., morpholine adducts) to improve blood-brain barrier penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

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